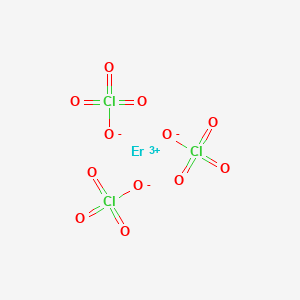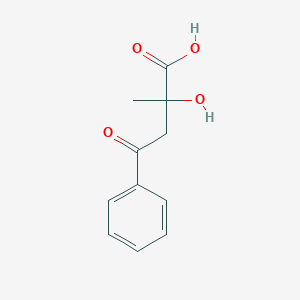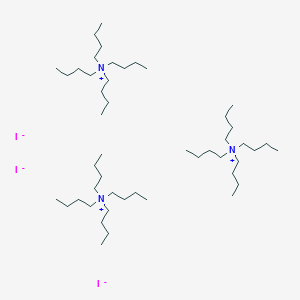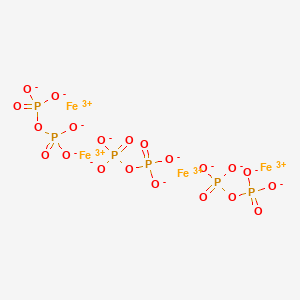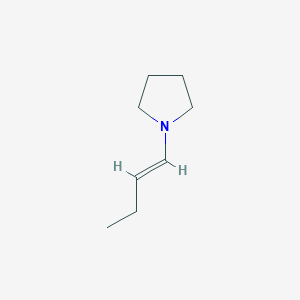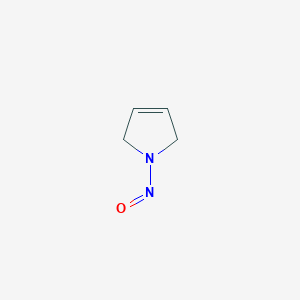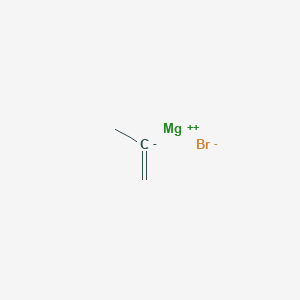
Isopropenylmagnesiumbromid
Übersicht
Beschreibung
Synthesis Analysis
Isopropenylmagnesium bromide can be prepared by the reaction of isopropenyl chloride with magnesium metal in a suitable solvent like diethyl ether or tetrahydrofuran (THF). The synthesis of related organomagnesium compounds involves similar methodologies, where the halogenated precursor undergoes a halogen-magnesium exchange reaction. For example, α-bromonitriles undergo bromine–magnesium exchange with isopropylmagnesium bromide, forming new functionalized organomagnesium species which react smoothly with various electrophiles, providing products like silyl ethers, stannanes, and alkenes (Thibonnet & Knochel, 2000).
Wissenschaftliche Forschungsanwendungen
CH2=C(CH3)MgBr CH_2=C(CH_3)MgBr CH2=C(CH3)MgBr
, ist ein Grignard-Reagenz, das aufgrund seiner Fähigkeit, an Grignard-Reaktionen teilzunehmen, verschiedene Anwendungen in der wissenschaftlichen Forschung findet. Nachfolgend finden Sie eine umfassende Analyse seiner einzigartigen Anwendungen in verschiedenen Forschungsbereichen:Synthese von Zofenoprilat
Zofenoprilat, ein aktiver Metabolit des Arzneimittels Zofenopril, wird unter Verwendung von iPrMgBr in einem wichtigen Grignard-Reaktionsschritt synthetisiert . Dieser Prozess ist entscheidend für die Herstellung von Medikamenten zur Behandlung von Herzerkrankungen wie Bluthochdruck und Herzinsuffizienz.
Herstellung von (S)-(-)-Phosphonotrixin
iPrMgBr wird bei der Synthese von (S)-(-)-Phosphonotrixin eingesetzt, einer Verbindung mit Potenzial als Herbizid . Die Grignard-Reaktion, die durch iPrMgBr ermöglicht wird, ist für die Bildung dieser Substanz unerlässlich.
Regioselektive Ringöffnung
In der Totalsynthese von (+)-Desepoxyasperdiol wird iPrMgBr für die regioselektive Ringöffnung eines optisch aktiven Epoxyalkohols verwendet . Diese Anwendung zeigt seinen Nutzen bei der Herstellung komplexer organischer Moleküle mit hoher Präzision.
Wirkmechanismus
Safety and Hazards
Isopropenylmagnesium bromide is a highly flammable liquid and vapor. It reacts violently with water, releasing flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and is suspected of causing cancer .
Eigenschaften
IUPAC Name |
magnesium;prop-1-ene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNGRHDUJIVHQT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]=C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Isopropenylmagnesium bromide in organic synthesis?
A1: Isopropenylmagnesium bromide (also known as isopropenyl Grignard reagent) serves as a valuable reagent for introducing isopropenyl groups into organic molecules. Its reactivity stems from the nucleophilic character of the carbon atom bonded to magnesium. This property allows it to react with a variety of electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Q2: How does Isopropenylmagnesium bromide react with carboxylic acids, esters, and acid anhydrides?
A2: The reaction of Isopropenylmagnesium bromide with carboxylic acids, esters, and acid anhydrides primarily yields a mixture of isopropenyl ketones and isopropenyl alcohols . The dominance of isopropenyl ketones as the major product, as opposed to the expected tertiary alcohols, is a noteworthy characteristic of these reactions.
Q3: Can you provide an example of Isopropenylmagnesium bromide's role in constructing complex molecules?
A3: In the total synthesis of (+)-peloruside A, a potent microtubule stabilizer, Isopropenylmagnesium bromide was employed to introduce a key structural motif . Specifically, it reacted with a complex Weinreb amide, leading to the formation of a hydroxyenone intermediate through a process involving addition and subsequent cleavage of a C8 acetate ester.
Q4: How does the presence of copper(I) iodide influence the reactivity of Isopropenylmagnesium bromide?
A4: Copper(I) iodide plays a crucial role in modulating the regioselectivity of Isopropenylmagnesium bromide reactions. In the synthesis of Eremophilane derivatives, copper(I) iodide facilitated the regioselective ring opening of epoxides by Isopropenylmagnesium bromide . This regiochemical control is essential for achieving the desired product structure and avoiding the formation of unwanted isomers.
Q5: Are there any stereochemical aspects to consider when using Isopropenylmagnesium bromide?
A5: Yes, stereochemistry is a significant factor. For example, during the synthesis of oxazolidinonyl-fused piperidines, researchers utilized a chelation-controlled addition of Isopropenylmagnesium bromide to a chiral aldehyde . This strategy ensured that the isopropenyl group and another substituent (tert-butyldimethylsilyloxymethyl) were introduced on the same face of the newly formed five-membered oxazolidinone ring, highlighting the importance of controlling stereochemistry for desired product outcomes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



